1-(2-chlorophenyl)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide
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Overview
Description
The compound “1-(2-chlorophenyl)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide” is a substituted 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine . It is a modulator of the trace amine-associated receptor 1 (TAAR1), and it has potential applications in treating diseases, disorders, or conditions mediated by trace amine receptors TAAR1, such as mental disorders, cognitive disorders, metabolic disorders, neurological, and neurodegenerative diseases .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques, including Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (^1H NMR), and carbon-13 nuclear magnetic resonance (^13C NMR) .Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis and photophysical properties of compounds involving methanesulfonamido groups have been explored, highlighting their role in excited state intramolecular proton-transfer fluorescence, which could be relevant for applications in detecting mediums or as fluorophores in scientific research (Kauffman & Bajwa, 1993).
Applications in Antimicrobial and Anticancer Activities
- A study on amido sulfonamido methane linked bis heterocycles, including bis-oxazoles, thiazoles, and imidazoles, has shown promising antimicrobial and anticancer activities. This suggests that compounds with methanesulfonamide linkage could potentially be applied in developing treatments against various infections and cancers (Premakumari et al., 2014).
Role in Facilitating Chemical Reactions
- The presence of unprotected primary sulfonamide groups has been found to enable [1,4]oxazepine ring construction, acting as enzyme prosthetic zinc-binding groups when the resulting [1,4]oxazepine sulfonamides are employed as carbonic anhydrase inhibitors. This indicates the potential of such compounds in medicinal chemistry and enzyme inhibition research (Sapegin et al., 2018).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(2-chlorophenyl)-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4S/c17-14-4-2-1-3-11(14)10-24(21,22)19-12-5-6-15-13(9-12)16(20)18-7-8-23-15/h1-6,9,19H,7-8,10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWOAGROPAGIQRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3Cl)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide |
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